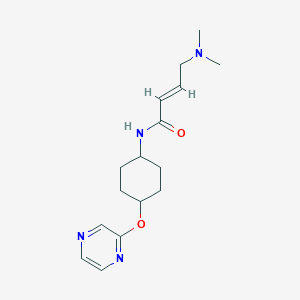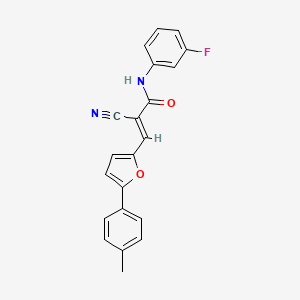
(E)-2-cyano-N-(3-fluorophenyl)-3-(5-(p-tolyl)furan-2-yl)acrylamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(E)-2-cyano-N-(3-fluorophenyl)-3-(5-(p-tolyl)furan-2-yl)acrylamide, also known as TAK-659, is a small molecule inhibitor that has been developed for the treatment of various types of cancer. This compound has shown promising results in preclinical studies and is currently undergoing clinical trials for the treatment of hematologic malignancies and solid tumors.
Mecanismo De Acción
(E)-2-cyano-N-(3-fluorophenyl)-3-(5-(p-tolyl)furan-2-yl)acrylamide exerts its antitumor effects by inhibiting the activity of various kinases that are involved in the growth and survival of cancer cells. Specifically, (E)-2-cyano-N-(3-fluorophenyl)-3-(5-(p-tolyl)furan-2-yl)acrylamide inhibits the activity of BTK, which is a key mediator of B-cell receptor signaling in B-cell malignancies. In addition, (E)-2-cyano-N-(3-fluorophenyl)-3-(5-(p-tolyl)furan-2-yl)acrylamide also inhibits the activity of AKT, which is a key mediator of PI3K/AKT/mTOR signaling in various types of cancer.
Biochemical and Physiological Effects
(E)-2-cyano-N-(3-fluorophenyl)-3-(5-(p-tolyl)furan-2-yl)acrylamide has been shown to induce apoptosis, or programmed cell death, in cancer cells. This compound also inhibits the proliferation and migration of cancer cells, which can lead to the suppression of tumor growth. In addition, (E)-2-cyano-N-(3-fluorophenyl)-3-(5-(p-tolyl)furan-2-yl)acrylamide has been shown to enhance the activity of other anticancer agents, such as chemotherapy and radiation therapy.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of (E)-2-cyano-N-(3-fluorophenyl)-3-(5-(p-tolyl)furan-2-yl)acrylamide is its potent antitumor activity against a variety of cancer cell lines. In addition, (E)-2-cyano-N-(3-fluorophenyl)-3-(5-(p-tolyl)furan-2-yl)acrylamide has been shown to have a favorable safety profile in preclinical studies, with no significant toxicity observed at therapeutic doses. However, one limitation of (E)-2-cyano-N-(3-fluorophenyl)-3-(5-(p-tolyl)furan-2-yl)acrylamide is its relatively short half-life, which may require frequent dosing in clinical settings.
Direcciones Futuras
There are several potential future directions for the development and use of (E)-2-cyano-N-(3-fluorophenyl)-3-(5-(p-tolyl)furan-2-yl)acrylamide in cancer treatment. One potential direction is the combination of (E)-2-cyano-N-(3-fluorophenyl)-3-(5-(p-tolyl)furan-2-yl)acrylamide with other anticancer agents, such as chemotherapy and radiation therapy, to enhance its antitumor activity. Another potential direction is the development of (E)-2-cyano-N-(3-fluorophenyl)-3-(5-(p-tolyl)furan-2-yl)acrylamide as a targeted therapy for specific types of cancer, such as lymphoma and leukemia. Additionally, further studies are needed to elucidate the optimal dosing and administration schedule for (E)-2-cyano-N-(3-fluorophenyl)-3-(5-(p-tolyl)furan-2-yl)acrylamide in clinical settings.
Métodos De Síntesis
The synthesis of (E)-2-cyano-N-(3-fluorophenyl)-3-(5-(p-tolyl)furan-2-yl)acrylamide involves a multi-step process that starts with the reaction of 3-fluorobenzaldehyde and p-tolylacetylene to form 5-(p-tolyl)furan-2-carbaldehyde. This intermediate is then reacted with malononitrile to form the corresponding cyanoacetamide, which is further reacted with 3-fluoroaniline to form the final product, (E)-2-cyano-N-(3-fluorophenyl)-3-(5-(p-tolyl)furan-2-yl)acrylamide.
Aplicaciones Científicas De Investigación
(E)-2-cyano-N-(3-fluorophenyl)-3-(5-(p-tolyl)furan-2-yl)acrylamide has been extensively studied for its potential use in the treatment of cancer. It has been shown to inhibit the activity of various kinases that are involved in the growth and survival of cancer cells, including BTK, AKT, and FLT3. In preclinical studies, (E)-2-cyano-N-(3-fluorophenyl)-3-(5-(p-tolyl)furan-2-yl)acrylamide has demonstrated potent antitumor activity against a variety of cancer cell lines, including lymphoma, leukemia, and solid tumors.
Propiedades
IUPAC Name |
(E)-2-cyano-N-(3-fluorophenyl)-3-[5-(4-methylphenyl)furan-2-yl]prop-2-enamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H15FN2O2/c1-14-5-7-15(8-6-14)20-10-9-19(26-20)11-16(13-23)21(25)24-18-4-2-3-17(22)12-18/h2-12H,1H3,(H,24,25)/b16-11+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NVGQBVBLZAFNNU-LFIBNONCSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C2=CC=C(O2)C=C(C#N)C(=O)NC3=CC(=CC=C3)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC=C(C=C1)C2=CC=C(O2)/C=C(\C#N)/C(=O)NC3=CC(=CC=C3)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H15FN2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
346.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

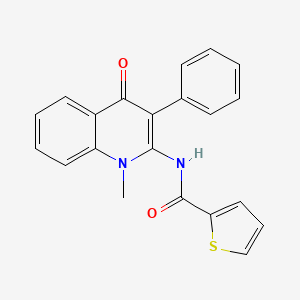

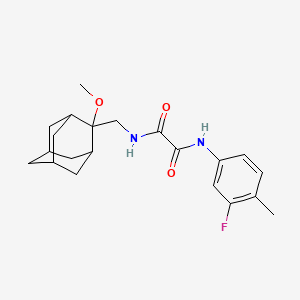
![4-(1,3-dioxo-1H-benzo[de]isoquinolin-2(3H)-yl)-N-(4-phenyl-1,3-thiazol-2-yl)butanamide](/img/structure/B2851147.png)
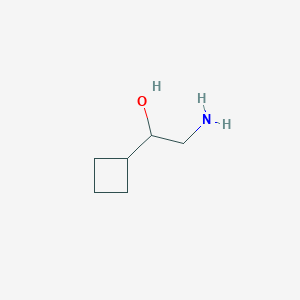
![N-(2-methoxy-5-methylphenyl)-2-[(6-pyridin-2-ylpyridazin-3-yl)thio]acetamide](/img/structure/B2851150.png)
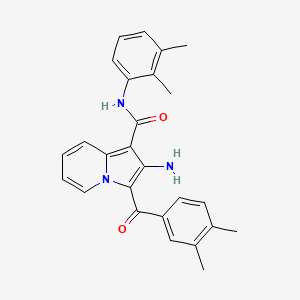

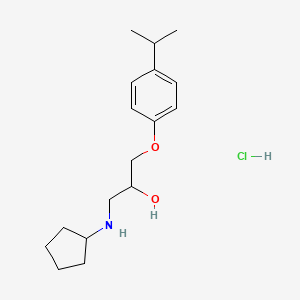
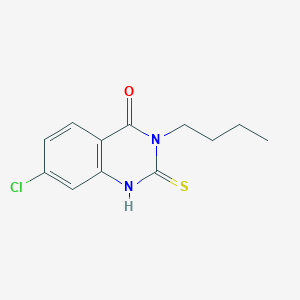
![1-[(2-Methylpropan-2-yl)oxycarbonyl]-2,3,4,5-tetrahydro-1-benzazepine-7-carboxylic acid](/img/structure/B2851161.png)

